2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Overview
Description
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9FN2O2 and its molecular weight is 172.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Cancer Treatment
The compound (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid has been identified as an inhibitor of Aurora A, suggesting potential usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
2. Antimicrobial Activity
Synthesis of derivatives like 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and 2-[3-(2,4-Dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one has shown excellent to good antibacterial activity, comparable to reference drugs (B. Mistry, K. R. Desai, Nigam J. Desai, 2016).
3. Imaging in Medical Diagnostics
The synthesis of fluorine-bearing compounds like [4-18F]fluconazole and its use in measuring the pharmacokinetics of fluconazole in animals through PET imaging points to applications in medical diagnostics (E. Livni, A. Fischman, S. Ray, et al., 1992).
4. Synthesis of Fluorinated Compounds
The compound has been used in the synthesis of fluorinated heterocyclic compounds, indicating its role in the development of new materials or pharmaceuticals (G. Shi, Qian Wang, M. Schlosser, 1996).
5. Development of New Tracers for Imaging Hypoxia
Synthesis of O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) as a new class of tracer for PET imaging of hypoxia in tumor tissue, using 2-fluoroacrylic acid derivatives, highlights its importance in advanced medical imaging (N. Malik, Xian Lin, D. Löffler, et al., 2012).
Properties
IUPAC Name |
2-fluoro-3-(1-methylpyrazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-10-4-5(3-9-10)2-6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXQCAORJAZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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